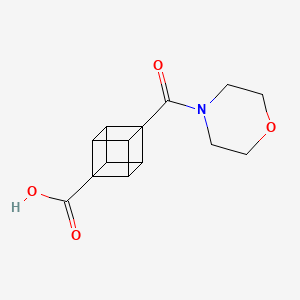

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid

Description

“(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid” is a cubane-based derivative characterized by a morpholine-4-carbonyl group at the 4-position and a carboxylic acid moiety at the 1-position of the cubane scaffold. Its molecular formula is C₁₄H₁₅NO₄, with a molecular weight of 261.28 g/mol . The compound is synthesized via alkaline hydrolysis of methyl 4-(morpholine-4-carbonyl)-1-cubanecarboxylate (CAS: 88354-73-2) using sodium hydroxide in tetrahydrofuran (THF), yielding a white solid with a 69% efficiency . The CAS registry number for the final product is 152191-42-9 .

Cubanes are high-strain, rigid hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(morpholine-4-carbonyl)cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-11(15-1-3-19-4-2-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBXKANMPGROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23C4C5C2C6C3C4C56C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the functionalization of cubane derivatives through a series of reactions, including:

Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through the pyrolysis of specific precursors under high temperatures and pressures.

Functional Group Introduction:

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires efficient and cost-effective methods, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the cubane core with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized cubane compounds.

Scientific Research Applications

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid has several scientific research applications:

Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties and reactivity of cubane derivatives.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials, such as high-energy-density fuels and explosives.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cubane core provides a rigid and stable framework, while the functional groups can engage in specific interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Cubane Derivatives

Cubane derivatives are often modified at the 1- and 4-positions to tailor their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility: The morpholine-4-carbonyl group in the target compound confers superior solubility in polar solvents compared to non-polar substituents like cyclopropylcarbamoyl or methyl esters . Hydroxymethyl and dicarboxylic acid derivatives exhibit intermediate solubility due to hydrogen-bonding capabilities .

Reactivity and Functionalization :

- Carboxylic acid groups (e.g., in the target compound and cubane-1,4-dicarboxylic acid) allow for salt formation or amide coupling, whereas ester or carbamate groups (e.g., methyl ester in SPC-a963) require hydrolysis for further modification .

Steric and Electronic Profiles: Morpholine’s electron-rich nitrogen may participate in hydrogen bonding or π-stacking interactions, unlike the inert bromine in 1,4-bis(bromomethyl)cubane (C₁₀H₁₀Br₂, MW 290.00) .

Synthetic Accessibility :

- The target compound’s synthesis (69% yield) is more efficient than derivatives requiring multi-step protection/deprotection strategies, such as tert-butyl carbamates (e.g., SPC-a928) .

Research Implications

The structural versatility of cubane derivatives enables diverse applications:

Biological Activity

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid is a novel cubane derivative recognized for its potential biological activities. This compound features a unique cubane structure that contributes to its distinctive chemical properties and biological interactions. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

Structural Characteristics

- Molecular Formula : C₁₄H₁₅NO₄

- Molecular Weight : 261.28 g/mol

- CAS Number : 152191-42-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple cubane derivatives. Key steps include:

- Cubane Synthesis : Achieved through pyrolysis of specific precursors.

- Functional Group Introduction : Carboxylation reactions introduce the carboxylic acid group, often using carbon dioxide and bases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The rigid cubane core allows for specific interactions with enzymes and receptors, potentially modulating their activities.

Therapeutic Applications

Research indicates that this compound may possess:

- Anti-inflammatory Properties : Preliminary studies suggest it can inhibit pro-inflammatory cytokines.

- Anticancer Activity : Investigations into its effects on tumor cell proliferation have shown promise in inhibiting growth in various cancer cell lines.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis.

-

Anticancer Activity :

- In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in arthritis model | |

| Anticancer | Induced apoptosis in breast cancer cells |

Similar Compounds

The unique structure of this compound can be compared to other cubane derivatives:

| Compound | Key Differences |

|---|---|

| Cubane-1-carboxylic acid | Lacks morpholine group; less versatile |

| (1s,2R,3r,8S)-4-(piperidine-4-carbonyl)cubane-1-carboxylic acid | Different nitrogen heterocycle affecting reactivity |

Q & A

Q. What methodologies ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. Pre-treat the compound with chelating agents (e.g., EDTA) to rule out metal contamination. Use LC-MS to verify compound integrity post-assay and validate dose-response curves across multiple replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.